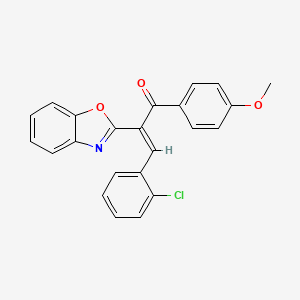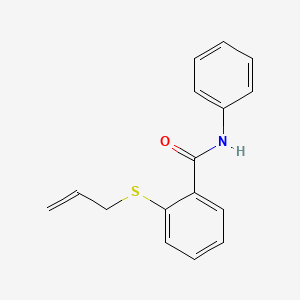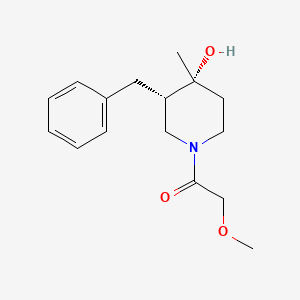
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one, also known as BM212, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the application and concentration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacterial cells, this compound has been shown to disrupt cell membrane integrity, leading to cell death. In plant cells, this compound has been shown to inhibit the growth of plant pathogens, leading to increased crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential applications, which makes it a versatile tool for scientific research. One limitation is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain applications. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of more effective delivery methods for this compound, such as encapsulation in nanoparticles. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one can be synthesized through a multi-step reaction process involving the condensation of 2-aminophenol, 2-chlorobenzaldehyde, and 4-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then cyclized to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-27-17-12-10-15(11-13-17)22(26)18(14-16-6-2-3-7-19(16)24)23-25-20-8-4-5-9-21(20)28-23/h2-14H,1H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQWNUBZEMZTFP-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 4-bromobenzoate](/img/structure/B5412884.png)




![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5412916.png)
![1-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5412927.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5412944.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5412960.png)
![2-isopropyl-N,4-dimethyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5412966.png)

![N-{[(2,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5412979.png)
amino]methyl}-2-furyl)benzonitrile](/img/structure/B5412987.png)
![N,N-dimethyl-1-((2R,5S)-5-{[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5413005.png)